2-(4-((2-Phenylmorpholino)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide
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Description
2-(4-((2-Phenylmorpholino)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is a useful research compound. Its molecular formula is C20H24N2O5S2 and its molecular weight is 436.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as thiazoles and benzothiadiazine-1,1-dioxides, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit antimicrobial and antifungal activities by inhibiting the synthesis of essential components in microbial cells .
Biochemical Pathways
Related compounds like 1,2,4-benzothiadiazine-1,1-dioxides have been reported to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, katp channel activation, and ampa receptor modulation .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .
Properties
IUPAC Name |
2-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c23-28(24)15-5-4-12-22(28)18-8-10-19(11-9-18)29(25,26)21-13-14-27-20(16-21)17-6-2-1-3-7-17/h1-3,6-11,20H,4-5,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWGIKOYQFTPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.